Precocene I

Insect endocrinology Juvenile hormone inhibition Locusta migratoria

Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) is a naturally occurring chromene derivative and a foundational anti-juvenile hormone (anti-JH) agent. It functions as a pro-allatocidin, requiring oxidative bioactivation within the insect corpus allatum to form a reactive 3,4-epoxide intermediate that selectively ablates the gland and inhibits JH biosynthesis.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 17598-02-6
Cat. No. B095214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrecocene I
CAS17598-02-6
Synonymsprecocene I
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C=C2)OC)C
InChIInChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3
InChIKeyCPTJXGLQLVPIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Precocene I (CAS 17598-02-6): Procurement-Grade 7-Methoxy-2,2-Dimethylchromene for Anti-Juvenile Hormone Research


Precocene I (7-methoxy-2,2-dimethyl-2H-chromene) is a naturally occurring chromene derivative and a foundational anti-juvenile hormone (anti-JH) agent [1]. It functions as a pro-allatocidin, requiring oxidative bioactivation within the insect corpus allatum to form a reactive 3,4-epoxide intermediate that selectively ablates the gland and inhibits JH biosynthesis [2][3]. This mechanism underpins its utility as a molecular probe in insect endocrinology and a scaffold for developing insect growth regulators.

Why Generic Substitution of Precocene I (17598-02-6) with Other Chromenes Fails: The Critical Role of Methoxy Substitution Pattern


Precocene I (7-methoxy substitution) and Precocene II (6,7-dimethoxy substitution) are often considered interchangeable, but their quantitative bioactivity profiles diverge significantly across different assay systems and target species [1]. The single methoxy group at position 7 in Precocene I confers a distinct metabolic activation profile and species-specific potency that cannot be replicated by the dimethoxy analog. Selection of the correct chromene is therefore not a matter of general 'precocene activity' but a critical procurement decision governed by the specific insect model, desired endpoint (JH inhibition vs. direct toxicity), and the required potency-toxicity window. The following evidence quantifies these critical differences.

Precocene I (17598-02-6): Quantitative Evidence for Differentiated Scientific Selection


Superior Morphogenetic Potency of Precocene I over Precocene II in Locusts

In direct comparative studies on locust nymphs, Precocene I consistently exhibits greater morphogenetic potency than Precocene II. In Schistocerca gregaria, the ED50 for inducing precocious metamorphosis was found to be lower for Precocene I, indicating a higher potency on a molar basis [1]. Similarly, in Locusta migratoria, a study comparing multiple chromene analogs identified 5,7-dimethoxy-2,2-dimethylchromene as active, but critically noted that its ED50 and LD50 were measured and compared to those of Precocene I and II, with Precocene I demonstrating superior activity [2]. This species-dependent potency inversion challenges the common assumption that Precocene II, with its additional methoxy group, is universally more active.

Insect endocrinology Juvenile hormone inhibition Locusta migratoria Schistocerca gregaria

Divergent Acute Contact Toxicity: Precocene II is Twice as Toxic as Precocene I to Booklice

A direct head-to-head comparison of acute contact toxicity against the booklouse, Liposcelis bostrychophila, revealed a clear and quantifiable difference. Precocene II exhibited an LC50 of 30.4 µg/cm², while Precocene I was significantly less acutely toxic with an LC50 of 64.0 µg/cm² [1]. This demonstrates that in this system, Precocene II is approximately twice as potent as a direct toxicant.

Insect toxicology Stored product pests Contact toxicity Liposcelis bostrychophila

Comparative Antifeedant Activity: Precocene II as the Superior Deterrent for Storage Pests

In a series of antifeedant assays, Precocene II consistently outperformed Precocene I as a feeding deterrent. Against the Chagas disease vector Rhodnius prolixus, Precocene II demonstrated a potent antifeedant effect with an ED50 of 48 µg/mL, while Precocene I and other analogs showed drastically reduced activity (ED50 >140 µg/mL) [1]. A broader study across multiple pest species (including Tribolium confusum, Sitophilus granarius, and Myzus persicae) corroborated this finding, noting that Precocene II showed a 'very strong antifeedant effect' while both Precocene I and II were only 'moderately active' against adult Colorado potato beetles [2][3].

Insect behavior Antifeedant Storage pest management Rhodnius prolixus

In Vivo Metabolic Activation and Hepatotoxicity: A Critical Safety and Selectivity Consideration

Precocene I undergoes cytochrome P450-mediated metabolic activation in mammals, leading to the formation of reactive metabolites that bind covalently to liver proteins and DNA [1][2]. In rat liver slices, Precocene I induced dose- and time-dependent hepatocellular necrosis, which was attenuated by the broad-spectrum CYP inhibitor 1-aminobenzotriazole (ABT) [2]. Importantly, this bioactivation profile is a key differentiator from its insect-specific action; the same reactive epoxide that selectively ablates the insect corpus allatum also mediates mammalian hepatotoxicity, albeit with different enzyme specificity [1]. While a direct comparative toxicity study with Precocene II is lacking, the known requirement for CYP-mediated epoxidation for both compounds suggests a class-level safety concern for in vivo mammalian studies. This necessitates careful dose selection and use of appropriate vehicle controls.

Mammalian toxicology Metabolic activation Cytochrome P450 Hepatotoxicity

Optimal Research and Industrial Use Cases for Precocene I (17598-02-6) Based on Evidence


Induction of Precocious Metamorphosis in Orthopteran Model Systems

Based on its superior potency in locusts (Schistocerca gregaria and Locusta migratoria) compared to Precocene II [1][2], Precocene I is the compound of choice for researchers studying the endocrine control of metamorphosis in orthopteran insects. Its lower ED50 in these models ensures a robust and reliable induction of precocious adult development, a key phenotype for investigating juvenile hormone signaling pathways.

Sub-Lethal Manipulation of Juvenile Hormone Titers in Hymenopteran Social Insects

Precocene I is a validated tool for chemically reducing juvenile hormone titers in social insects like bumble bees (Bombus terrestris) without the need for surgical allatectomy [1][2]. This non-invasive method allows researchers to probe the role of JH in regulating reproduction, aggression, and division of labor in complex social colonies, an area where Precocene II has been less well-characterized.

Scaffold for Synthesis of Novel Insecticidal Chromenes

The 7-methoxy-2,2-dimethylchromene core of Precocene I serves as a versatile starting point for synthesizing analogs with enhanced or altered bioactivity [1]. Its unique substitution pattern, when compared to the 6,7-dimethoxy system of Precocene II, leads to different regioisomeric outcomes during derivatization, offering chemists a distinct entry point for exploring structure-activity relationships and developing novel fungicides or insecticides with improved potency or selectivity.

Investigating Metabolism-Mediated Hepatotoxicity

Due to its well-characterized, cytochrome P450-dependent bioactivation to a hepatotoxic reactive epoxide [1][2], Precocene I is a valuable model compound for studying mechanisms of metabolism-mediated liver injury. Its use in in vitro systems like precision-cut liver slices allows researchers to dissect the roles of specific CYP isoforms in the toxification/detoxification balance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Precocene I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.